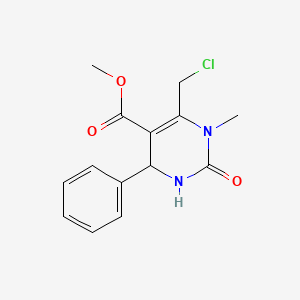
6-(氯甲基)-1-甲基-2-氧代-4-苯基-1,2,3,4-四氢嘧啶-5-羧酸甲酯
描述
Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H15ClN2O3 and its molecular weight is 294.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学研究
该化合物作为合成药理活性分子的前体具有潜力。 该分子中存在的氯甲基和羧酸酯基团可以发生亲核取代反应,这是药物化学中用于创建各种衍生物的基本反应 。 这些衍生物可以被筛选各种生物活性,例如抗炎,抗增殖和抗真菌活性。
有机合成
在有机合成中,该化合物可以用作制备功能取代嘧啶的中间体 。嘧啶是一类杂环芳香族有机化合物,与苯和吡啶相似,用于合成药物,农药和染料。
生物活性
Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as MCT) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties of MCT, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
MCT has the molecular formula and a molecular weight of approximately 294.73 g/mol. The compound features a tetrahydropyrimidine core with a chloromethyl group that enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Recent studies have shown that MCT exhibits significant antimicrobial properties. In particular, it has been tested against various bacterial strains, demonstrating varying degrees of effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 11 nM |
| Escherichia coli | 200 nM |
| Bacillus subtilis | 180 nM |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 44 nM |
These findings indicate that MCT may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .
Anticancer Activity
MCT has also been investigated for its anticancer properties. In vitro studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves the modulation of specific signaling pathways associated with cell survival and death.
Case Study:
In a study involving human cancer cell lines, treatment with MCT resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols .
The biological activity of MCT is believed to stem from its ability to interact with various molecular targets within cells. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity: MCT may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Oxidative Stress: By generating reactive oxygen species (ROS), MCT can trigger cellular stress responses leading to apoptosis in cancer cells.
- Modulation of Gene Expression: MCT might influence the expression of genes involved in cell cycle regulation and apoptosis.
Safety and Toxicology
While the antimicrobial and anticancer activities are promising, it is essential to evaluate the safety profile of MCT. Preliminary toxicity studies indicate that at therapeutic doses, MCT exhibits low cytotoxicity towards normal human cells. However, further investigations are necessary to establish a comprehensive safety profile before clinical applications can be considered .
属性
IUPAC Name |
methyl 4-(chloromethyl)-3-methyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-17-10(8-15)11(13(18)20-2)12(16-14(17)19)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVQYRBRALOHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















